molecular formula C8H11F6O5P B040259 Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate CAS No. 124755-24-4

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate

Cat. No.: B040259
CAS No.: 124755-24-4
M. Wt: 332.13 g/mol
InChI Key: HBYHPBCAZBLFTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate can be synthesized through a multi-step process. One common method involves the reaction of bis(2,2,2-trifluoroethyl) phosphite with ethyl chloroacetate in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a phase transfer catalyst like 18-crown-6 . The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-78°C) and then allowed to warm to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, can react with the ester group.

    Acids and Bases: Used for hydrolysis reactions.

Major Products

Mechanism of Action

The mechanism of action of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of phosphonate esters and other phosphorus-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual trifluoroethoxy groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable reagent in synthetic chemistry and various industrial applications .

Biological Activity

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (CAS No. 107905-52-2) is a phosphonate ester that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is particularly noted for its role as a phosphorylating agent and its involvement in the synthesis of various bioactive molecules.

This compound features a molecular formula of C9H13F6O5P and a molecular weight of 346.16 g/mol. It is characterized by the presence of two trifluoroethoxy groups attached to a phosphoryl moiety, which enhances its reactivity in organic synthesis. The compound can participate in nucleophilic substitution reactions due to its ester functionality and can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action:

  • Phosphorylation: The compound acts as a phosphorylating agent, transferring its phosphoryl group to various substrates. This property is critical for synthesizing phosphonate esters and other phosphorus-containing compounds .
  • Synthesis of Bioactive Compounds: It has been used as a reagent in the synthesis of complex organic molecules, including anticancer agents like spiroketal EBC-23 and calcium antagonists such as scytonemin A .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. Its derivatives have shown promising cytotoxic activity against various cancer cell lines. For instance, compounds derived from this phosphonate have been evaluated for their ability to inhibit DNA synthesis in vitro, demonstrating significant activity against cancer cells .

Inhibition Studies

The biological evaluation of related phosphate triesters indicates that these compounds may exert their effects through the hydrolysis of the phosphate moiety, leading to the release of biologically active metabolites such as araAMP (5'-monophosphate) . This mechanism suggests that this compound could play a role in developing antiviral and anticancer therapies.

Case Study: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound revealed that certain derivatives exhibited notable cytotoxicity with IC50 values comparable to established anticancer drugs. For example, one derivative showed an IC50 value of 3.38 μM against HT-29 colon cancer cells, indicating strong potential for further development .

Table: Summary of Biological Activities

Compound Activity IC50 (μM) Target
This compound derivative ACytotoxicity3.38HT-29
This compound derivative BCytotoxicity10.55COLO-205
Related phosphonate estersDNA synthesis inhibition-Various cancer cell lines

Properties

IUPAC Name

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYHPBCAZBLFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471931
Record name Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124755-24-4
Record name Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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